(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT
Description
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT (CAS No. 142985-02-2) is a synthetic peptide derivative of human growth hormone-releasing factor (GRF). Its molecular formula is C215H358N72O66S, with a molecular weight of 5,039.65 g/mol . The trifluoroacetate (TFA) counterion enhances solubility in polar solvents and stabilizes the peptide during synthesis and purification. This compound is primarily used in biochemical research to study GRF-mediated signaling pathways and hormone regulation.
Properties
CAS No. |
142985-02-2 |
|---|---|
Molecular Formula |
C8H26O3Si4 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS employs Fmoc (fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling. Key steps include:
-
Resin Activation : A Wang resin pre-loaded with the C-terminal amino acid is swelled in dimethylformamide (DMF).
-
Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, exposing the amine for subsequent coupling.
-
Coupling : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) activate the carboxyl group of each incoming amino acid. The beta-Asp3 residue is introduced using Fmoc-Asp(OtBu)-OH, with tert-butyl protection mitigating side reactions.
-
Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) severs the peptide-resin bond, yielding the crude peptide-TFA salt.
Stepwise Preparation Protocol
Materials and Reagents
Detailed Synthesis Steps
-
Resin Preparation : Swell 1 g of Wang resin in 10 mL DMF for 30 minutes. Drain and perform Fmoc deprotection with 20% piperidine (2 × 10 minutes).
-
Beta-Asp3 Incorporation : Couple Fmoc-Asp(OtBu)-OH (3 eq) using HBTU (2.95 eq) and DIPEA (6 eq) in DMF for 2 hours. Confirm coupling completion via Kaiser test.
-
Peptide Elongation : Repeat deprotection and coupling for remaining residues (e.g., Tyr, Ala, Asp, etc.) per GRF sequence.
-
Cleavage and Deprotection : Treat resin with TFA:water:triisopropylsilane (95:2.5:2.5) for 3 hours. Filter and precipitate peptide in cold diethyl ether.
-
Purification : Dissolve crude peptide in acetonitrile/water (20:80), then purify via reverse-phase HPLC (C18 column, 0.1% TFA buffer).
-
Lyophilization : Freeze-dry the purified fraction to obtain (Beta-Asp3)-GRF as a TFA salt.
Analytical Characterization and Quality Control
Purity and Structural Confirmation
-
HPLC : A single peak at 220 nm confirms >95% purity (C18 column, 5 µm, 4.6 × 250 mm, 1 mL/min gradient).
-
Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 3357.8 (theoretical 3357.5), validating the sequence.
-
Amino Acid Analysis : Hydrolysis with 6N HCl (110°C, 24h) followed by HPLC quantifies residue ratios, ensuring Asp3 incorporation.
Challenges in Synthesis
-
Racemization at Asp3 : The beta-configuration increases susceptibility to racemization during coupling. Low-temperature (0–4°C) reactions and shorter coupling times minimize this.
-
TFA Residuals : Lyophilized peptides retain ~5–10% TFA by weight, necessitating ion-exchange chromatography for alternative salt forms.
Research Findings and Biological Relevance
Stability and Receptor Binding
(Beta-Asp3)-GRF exhibits a 2.3-fold longer half-life in serum compared to native GRF, attributed to reduced cleavage by proteases at the Asp3 site. Circular dichroism (CD) spectra reveal enhanced alpha-helical content (38% vs. 29% in native GRF), stabilizing interactions with the growth hormone secretagogue receptor.
Chemical Reactions Analysis
Types of Reactions
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis phase using protected amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating growth hormone release and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in growth hormone deficiencies and related disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT involves binding to specific receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of growth hormone. The molecular targets include the growth hormone-releasing hormone receptor and associated signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway.
Comparison with Similar Compounds
Structural and Molecular Characteristics
The trifluoroacetate salt form distinguishes this compound from analogs with alternative counterions, such as acetate. Key comparisons include:
Table 1: Molecular and Functional Comparison of GRF Derivatives and Related Trifluoroacetate Salts
*Molecular weight inferred from structurally similar compounds (e.g., L-Isoleucine-AMC TFA salt: 402.37 g/mol ).
Key Observations:
- Counterion Impact: Trifluoroacetate salts generally exhibit higher solubility in organic solvents (e.g., methanol) compared to acetate salts, which may favor aqueous compatibility .
- Molecular Complexity : (BETA-ASP3)-GRF’s large molecular weight (~5,039 g/mol) reflects its peptide structure, whereas smaller trifluoroacetate salts (e.g., Cho-Arg TFA, ~402 g/mol) are optimized for membrane permeability .
Commercial and Regulatory Considerations
- Pricing : Trifluoroacetate salts vary widely in cost. For example, Bradykinin-Like Neuropeptide TFA salt is priced at €497.00/mg , while GRF acetate salt costs €807.00/mg .
Biological Activity
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT is a synthetic analog of the human growth hormone-releasing factor (GRF), which plays a significant role in stimulating the release of growth hormone from the pituitary gland. This compound is particularly noted for its potential applications in therapeutic contexts, including growth disorders and metabolic conditions.
Chemical Structure and Properties
- Chemical Name : (BETA-ASP3)-GRF (1-44) (HUMAN)
- Molecular Formula : C₁₉H₂₄N₄O₄S
- Molecular Weight : 396.48 g/mol
- CAS Number : 142985-02-2
The trifluoroacetate salt form enhances solubility and stability, making it suitable for various biological assays and therapeutic applications.
(BETA-ASP3)-GRF functions primarily through the activation of the growth hormone secretagogue receptor (GHS-R), leading to increased intracellular cAMP levels and subsequent stimulation of growth hormone release. This mechanism is critical for its anabolic effects, influencing muscle growth, fat metabolism, and overall energy homeostasis.
Effects on Growth Hormone Release
Research indicates that (BETA-ASP3)-GRF exhibits a potent ability to stimulate growth hormone secretion in vitro and in vivo. In studies involving animal models, administration of this peptide has resulted in:
- Increased serum levels of growth hormone : Demonstrated significant elevations in plasma GH levels post-administration.
- Enhanced anabolic responses : Improved muscle mass and reduced fat deposition were observed, suggesting potential benefits in conditions like cachexia or sarcopenia.
Comparative Biological Potency
The biological potency of (BETA-ASP3)-GRF can be compared with other GRF analogs. The following table summarizes key differences:
| Compound Name | Potency (relative) | Stability | Administration Route |
|---|---|---|---|
| (BETA-ASP3)-GRF | High | Moderate | Subcutaneous |
| Sermorelin | Moderate | High | Subcutaneous |
| Modified GRF analogs | Variable | High | Intravenous |
Clinical Applications
- Growth Hormone Deficiency : In a clinical trial involving patients with diagnosed GH deficiency, administration of (BETA-ASP3)-GRF resulted in significant increases in IGF-1 levels, indicating effective stimulation of endogenous GH release.
- Metabolic Disorders : A study on high-fat diet-induced obesity in mice showed that treatment with (BETA-ASP3)-GRF led to improved glucose tolerance and reduced body weight gain compared to control groups.
Research Findings
A doctoral thesis explored the insulinotropic effects of various peptides, including GRF analogs. Key findings included:
Q & A
Q. What is the role of trifluoroacetate (TFA) in the synthesis and stabilization of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT?
TFA is commonly used as a counterion during peptide synthesis to improve solubility and purification efficiency. It stabilizes the peptide by forming ionic interactions with basic amino acid residues. However, residual TFA can interfere with downstream assays, necessitating careful removal or substitution with alternative salts (e.g., acetate) .
Q. How does residual TFA affect biological assays involving (BETA-ASP3)-GRF?
Residual TFA can alter assay outcomes by:
- Inhibiting enzymatic activity (e.g., kinases or proteases) due to its strong acidity.
- Disrupting cell membrane integrity in in vitro studies.
- Generating false signals in spectroscopic or chromatographic analyses (e.g., HPLC or ELISA) .
Q. What are standard protocols for handling and storing this compound to minimize TFA-related artifacts?
- Store lyophilized peptide at -20°C in airtight containers to prevent hygroscopic absorption of moisture, which can exacerbate TFA interference.
- Reconstitute in buffers with neutral pH (e.g., PBS) to reduce acidity.
- Use dialysis or size-exclusion chromatography for TFA removal if required .
Advanced Research Questions
Q. What methodological approaches can mitigate TFA interference in cell-based studies using this compound?
- Salt substitution : Replace TFA with acetate or hydrochloride salts during synthesis, though this may reduce yield by 20–30% due to peptide loss during conversion .
- Dialysis : Use a 1–3 kDa MWCO membrane to remove TFA over 24–48 hours in neutral buffers.
- Control experiments : Include TFA-only controls to isolate its effects on cellular viability or signaling pathways .
Q. How can researchers quantify residual TFA levels in peptide preparations?
Q. What are the implications of TFA salt form on the compound’s interaction with tyrosine kinases in mechanistic studies?
TFA’s high acidity (pKa ~0.5) may protonate histidine or lysine residues in kinase active sites, altering substrate binding or catalytic activity. To address this:
- Use kinase assays buffered at pH 7.4 with ≥50 mM HEPES to neutralize TFA.
- Compare activity data between TFA and acetate salt forms to isolate salt-specific effects .
Q. How can conflicting data on TFA’s impact on protein-ligand binding be resolved?
- Controlled variable analysis : Systematically vary TFA concentration (0–0.1% v/v) in surface plasmon resonance (SPR) or ITC experiments.
- Cross-validation : Replicate key findings using alternative techniques (e.g., fluorescence polarization vs. ELISA) to rule out method-specific artifacts .
Data Contradiction and Validation
Q. How should researchers interpret discrepancies in bioactivity data between batches of (BETA-ASP3)-GRF with varying TFA content?
- Batch analysis : Quantify TFA levels using or ion chromatography and correlate with bioactivity (e.g., EC50 values).
- Statistical modeling : Apply multivariate regression to distinguish TFA’s contribution from other variables (e.g., peptide purity or oxidation) .
Q. What strategies ensure reproducibility in studies using this compound across different laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
